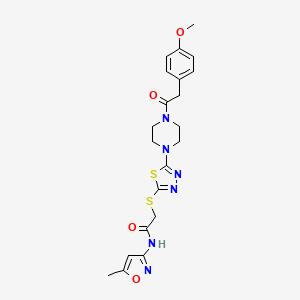

![molecular formula C10H10F2N2 B2663566 [1-(difluoromethyl)-1H-indol-3-yl]methanamine CAS No. 1515370-34-9](/img/structure/B2663566.png)

[1-(difluoromethyl)-1H-indol-3-yl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

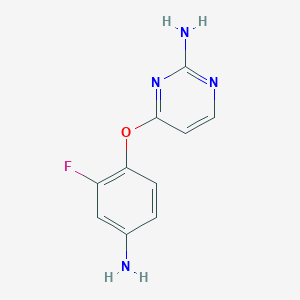

“[1-(difluoromethyl)-1H-indol-3-yl]methanamine” is a chemical compound with the CAS Number: 1515370-34-9 . It has a molecular weight of 196.2 . The compound is typically stored at temperatures below -10°C and is available in powder form .

Molecular Structure Analysis

The InChI code for “[1-(difluoromethyl)-1H-indol-3-yl]methanamine” is 1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

[1-(difluoromethyl)-1H-indol-3-yl]methanamine: is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. The indole scaffold is known for its presence in many bioactive molecules, which can interact with various biological targets. This compound’s difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Cancer Research

Indole derivatives, including [1-(difluoromethyl)-1H-indol-3-yl]methanamine , have shown promise in cancer research. These compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. The difluoromethyl group may improve the compound’s ability to penetrate cell membranes and reach intracellular targets .

Neuropharmacology

In neuropharmacology, [1-(difluoromethyl)-1H-indol-3-yl]methanamine is studied for its potential effects on the central nervous system. Indole derivatives can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as depression, anxiety, and schizophrenia. The difluoromethyl group can enhance the compound’s binding affinity to neurotransmitter receptors .

Fluorine-Containing Compounds in Medicinal Chemistry

Fluorine atoms, including difluoromethyl groups, are often incorporated into medicinal compounds to improve their pharmacokinetic properties[1-(difluoromethyl)-1H-indol-3-yl]methanamine serves as a precursor for synthesizing fluorine-containing drugs, which can exhibit increased potency, selectivity, and metabolic stability .

Radiopharmaceuticals

The incorporation of fluorine-18, a radioactive isotope, into [1-(difluoromethyl)-1H-indol-3-yl]methanamine can create radiopharmaceuticals for positron emission tomography (PET) imaging. These radiolabeled compounds can be used to visualize and quantify biological processes in vivo, aiding in the diagnosis and monitoring of diseases such as cancer and neurological disorders .

Agricultural Chemistry

In agricultural chemistry, indole derivatives like [1-(difluoromethyl)-1H-indol-3-yl]methanamine are explored for their potential as plant growth regulators and pesticides. The difluoromethyl group can enhance the compound’s stability and effectiveness in controlling pests or promoting plant growth .

Material Science

[1-(difluoromethyl)-1H-indol-3-yl]methanamine: can be used in the synthesis of advanced materials, such as polymers and organic electronics. The unique properties of the difluoromethyl group can improve the thermal stability, electrical conductivity, and overall performance of these materials .

Chemical Biology

In chemical biology, [1-(difluoromethyl)-1H-indol-3-yl]methanamine is utilized as a probe to study biological systems. The compound’s ability to interact with various biomolecules makes it a useful tool for investigating cellular processes and identifying potential therapeutic targets .

Late-stage difluoromethylation: concepts, developments and perspective A brief review of the biological potential of indole derivatives [1-(difluoromethyl)-1H-indol-3-yl]methanamine | 1515370-34-9](https://www.sigmaaldrich.com/US/en/product/enamine/ena580348738?context=bbe)

Eigenschaften

IUPAC Name |

[1-(difluoromethyl)indol-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIIBMUNLKVFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(F)F)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(difluoromethyl)-1H-indol-3-yl]methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2663485.png)

![3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2663490.png)

![Tert-butyl N-methyl-N-[2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2663491.png)

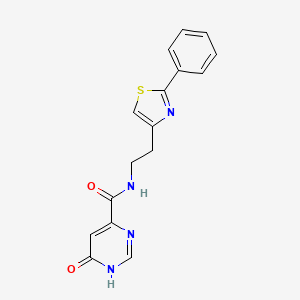

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2663495.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2663497.png)

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide](/img/structure/B2663499.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663501.png)

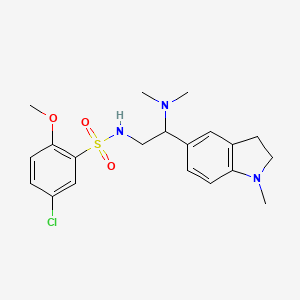

![3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide](/img/structure/B2663506.png)